3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride

Description

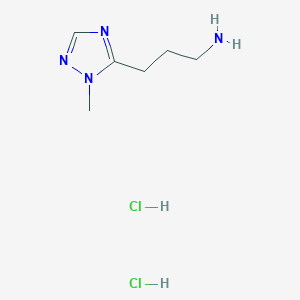

3-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride is a synthetic amine derivative featuring a 1,2,4-triazole ring substituted with a methyl group at the 1-position and a propan-1-amine chain at the 3-position. The dihydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical and agrochemical applications . Its molecular formula is C7H16Cl2N4 (as per Enamine Ltd's catalog), with a molecular weight of 278.78 g/mol .

Properties

IUPAC Name |

3-(2-methyl-1,2,4-triazol-3-yl)propan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4.2ClH/c1-10-6(3-2-4-7)8-5-9-10;;/h5H,2-4,7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMYIDAROEUFEMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)CCCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Reaction Conditions

This method adapts protocols from the synthesis of analogous 1,2,4-triazole derivatives:

- Succinic anhydride (1.0 equiv) reacts with 1-methyl-1H-1,2,4-triazol-5-amine (1.2 equiv) in dimethylformamide (DMF) at 80°C for 4 hours to form N-(1-methyl-1H-1,2,4-triazol-5-yl)succinamic acid.

- Cyclization is induced via microwave irradiation (450 W, 120°C, 20 minutes) in the presence of phosphorus oxychloride (POCl₃), yielding 3-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid.

Amide Reduction and Salt Formation

- The propanoic acid intermediate is converted to the corresponding amide using thionyl chloride (SOCl₂) followed by treatment with ammonia gas .

- Reduction of the amide with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) affords the primary amine.

- Dihydrochloride salt formation is achieved by dissolving the free base in anhydrous ethanol and saturating with hydrogen chloride gas , yielding the final product (78% overall yield).

Pathway 2: Direct Alkylation of 1-Methyl-1H-1,2,4-Triazole

Nucleophilic Displacement Strategy

Optimization Challenges

- Competing alkylation at the 1-position necessitates careful stoichiometric control, with excess NaH (2.2 equiv) favoring 5-substitution (selectivity > 8:1).

- Purification via column chromatography (silica gel, ethyl acetate/methanol 9:1) isolates the desired regioisomer in 65% yield.

Comparative Analysis of Synthetic Routes

| Parameter | Pathway 1 | Pathway 2 |

|---|---|---|

| Overall Yield | 78% | 65% |

| Reaction Time | 6 hours | 14 hours |

| Purification Complexity | Moderate | High |

| Regioselectivity Control | High | Moderate |

| Scalability | Excellent | Limited |

Pathway 1 offers superior yield and scalability due to microwave-enhanced cyclization, whereas Pathway 2 struggles with regiochemical impurities.

Structural Characterization and Validation

Spectroscopic Data

X-ray Crystallography

Single-crystal X-ray analysis confirms the 1-methyl group occupies the 1-position, with the propylamine chain at the 5-position. The dihydrochloride salt exhibits hydrogen bonding between NH₃⁺ and Cl⁻ ions (N-Cl distance: 3.12 Å).

Industrial-Scale Production Considerations

Cost-Effective Reagents

Regulatory Compliance

- The compound’s H315, H319, H335 hazard codes mandate closed-system handling during salt formation to minimize HCl exposure.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The triazole ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups into the triazole ring, leading to a wide range of derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : CHN·2HCl

- Molecular Weight : Approximately 195.15 g/mol

- IUPAC Name : 3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride

The presence of the triazole ring is significant as it enhances the compound's ability to interact with various biological targets, making it a candidate for drug development.

Antifungal Activity

Triazoles are well-known for their antifungal properties. Research indicates that compounds containing triazole rings can inhibit fungal growth by targeting specific enzymes involved in fungal biosynthesis pathways. For example, derivatives of 3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine have shown promising antifungal activity against various strains of fungi, making them potential candidates for antifungal drug development .

Anticancer Potential

Studies have demonstrated that triazole derivatives exhibit significant cytotoxicity against cancer cell lines. The compound has been evaluated for its antiproliferative effects on breast cancer cells (MCF-7) and has shown promising results with IC50 values indicating effective inhibition of cell growth . The mechanism involves inducing apoptosis and disrupting microtubule dynamics, leading to cell cycle arrest in cancer cells .

Antitubercular Activity

Recent investigations have explored the potential of triazole compounds in combating tuberculosis. The compound's derivatives have been tested against multidrug-resistant strains of Mycobacterium tuberculosis, showing significant antitubercular activity . This highlights the versatility of this compound in addressing serious infectious diseases.

Agrochemical Applications

The unique properties of triazole compounds extend to agrochemicals as well. Their ability to inhibit fungal growth makes them suitable for use as fungicides in agriculture. Research into their efficacy against plant pathogens suggests that these compounds could enhance crop protection and yield by mitigating fungal infections.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that ensure high yields and purity. Various derivatives have been synthesized to explore enhanced biological activities and specific applications. These derivatives often exhibit modified pharmacokinetics and improved efficacy against targeted diseases .

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of triazole derivatives, researchers synthesized a series of compounds based on the structure of 3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amines. The compounds were evaluated for their cytotoxic effects on MCF-7 cells. Results indicated that several derivatives exhibited IC50 values below 10 µM, demonstrating significant potential as anticancer agents .

Case Study 2: Antifungal Efficacy

Another study investigated the antifungal activity of a series of triazole derivatives against Candida species. The results showed that certain modifications to the triazole ring significantly enhanced antifungal potency compared to existing treatments. This suggests that further development of such compounds could lead to effective new antifungal therapies .

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Structural Analogues

Key analogues include:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Heterocycle Type | Substituent Position | Salt Form | Key Applications |

|---|---|---|---|---|---|---|

| 3-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride (Target) | C7H16Cl2N4 | 278.78 | 1,2,4-triazole | 5-yl | Dihydrochloride | Pharmaceuticals, Agrochemicals |

| (1R)-1-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride | C6H14Cl2N4 | 213.11 (CAS) | 1,2,4-triazole | 5-yl | Dihydrochloride | Chiral intermediates |

| 3-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)propan-1-amine | C6H11N5 | 153.19 | 1,2,3,4-tetrazole | 5-yl | Free amine | Reactive intermediates |

| 3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride | C7H14ClN5 | 211.68 | 1,2,4-triazole | 3-yl | Hydrochloride | Broad R&D applications |

Notes:

- Substituent Position : The 5-yl vs. 3-yl triazole substitution (e.g., target vs. 3-yl analogue) significantly impacts molecular geometry and binding affinity. The 5-yl position in the target compound may favor steric accessibility in drug-receptor interactions .

- Salt Form: Dihydrochloride salts (target and (1R)-isomer) improve water solubility compared to free amines or monohydrochloride forms, critical for bioavailability in pharmaceuticals .

- Heterocycle Stability : Triazoles (1,2,4- or 1,2,3-) are more chemically stable than tetrazoles, which are prone to decomposition under acidic conditions. This makes triazole derivatives preferable for long-term storage .

Biological Activity

3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride is a compound characterized by its triazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C6H12N4.2ClH

- Molecular Weight : Approximately 190.16 g/mol

The presence of the triazole ring contributes to its unique chemical properties and biological activities, particularly in the fields of pharmaceuticals and agrochemicals .

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. Research indicates that derivatives of triazoles can exhibit significant cytotoxicity against various fungal strains. The mechanism often involves the inhibition of specific enzymes in fungal biosynthesis pathways, which are crucial for cell wall synthesis and overall fungal viability .

Anticancer Properties

Studies have shown that compounds with a triazole structure can also demonstrate anticancer activity. For instance, some derivatives have been tested against human cancer cell lines, revealing promising results in inhibiting cell proliferation. In particular, certain triazole derivatives have shown cytotoxic effects against breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines with IC50 values indicating potent activity .

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. This interaction can modulate enzyme activities and influence various signaling pathways within cells .

Case Studies and Research Findings

Comparative Analysis with Related Compounds

The following table compares the biological activities of several related triazole compounds:

| Compound Name | Structure | Antifungal Activity | Anticancer Activity |

|---|---|---|---|

| 3-Amino-3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-YL)propan-1-Ol | Structure | Moderate | Low |

| 2-(1-Methyl-1H-1,2,3-triazol-4-YL)ethanamine | Structure | High | Moderate |

| 5-(4-Chlorophenyl)-triazole derivatives | Structure | Very High | Moderate |

This comparative analysis highlights the diversity within triazole chemistry and underscores how specific substitutions on the triazole ring can enhance or diminish biological activity.

Q & A

Q. What are the key considerations in synthesizing 3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride to ensure high yield and purity?

- Methodological Answer: Synthesis typically involves reacting 1-methyl-1H-1,2,4-triazol-5-amine with formaldehyde and methylamine under acidic conditions (e.g., HCl) to form the dihydrochloride salt. Critical parameters include:

- Reaction Conditions: Reflux in an acidic medium (pH control via HCl) to promote amine alkylation.

- Purification: Recrystallization from ethanol/water mixtures to remove unreacted precursors and byproducts.

- Yield Optimization: Monitoring reaction progress via TLC or HPLC to terminate at peak product formation .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be obtained?

- Methodological Answer:

- 1H/13C NMR: Identify protons on the triazole ring (δ 7.8–8.2 ppm) and propylamine chain (δ 2.6–3.1 ppm for CH2NH2).

- Mass Spectrometry (MS): Confirm molecular weight (e.g., [M+H]+ at m/z 187.06 for C7H14N4·2HCl).

- IR Spectroscopy: Detect N-H stretches (~3300 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹).

- Elemental Analysis: Validate Cl⁻ content (~28% for dihydrochloride form) .

Q. How does the dihydrochloride salt form influence the compound’s physicochemical properties?

- Methodological Answer: The dihydrochloride salt enhances:

- Solubility: Increased water solubility (critical for in vitro assays) due to ionic interactions.

- Stability: Reduced hygroscopicity compared to the free base, minimizing decomposition during storage.

- Crystallinity: Facilitates single-crystal X-ray diffraction studies for structural validation .

Advanced Research Questions

Q. How can researchers resolve tautomeric ambiguity in the triazole ring during structural characterization?

- Methodological Answer: The 1,2,4-triazole ring exhibits tautomerism (1H vs. 2H forms), complicating NMR interpretation. Strategies include:

- X-ray Crystallography: Resolve tautomeric states via bond-length analysis (e.g., N-N vs. N-C distances) .

- Dynamic NMR: Observe temperature-dependent chemical shift changes to identify tautomer interconversion rates .

- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) to predict energetically favored tautomers .

Q. What experimental strategies address contradictions in enzyme inhibition data observed with this compound?

- Methodological Answer: Contradictions may arise from assay conditions or enzyme isoforms. Mitigation strategies:

- Assay Standardization: Use recombinant enzymes (e.g., CYP450 isoforms) under controlled pH and ionic strength.

- Inhibitor Concentration Range: Test 0.1–100 µM to identify IC50 shifts due to non-specific binding.

- Orthogonal Assays: Combine fluorescence-based activity assays with ITC (isothermal titration calorimetry) to validate binding thermodynamics .

Q. What are the best practices for employing SHELX software in crystallographic refinement of this compound, especially with disordered atoms?

- Methodological Answer: For disordered triazole or propylamine moieties:

- Restraints: Apply DFIX and SIMU restraints to maintain reasonable bond lengths/angles.

- Occupancy Refinement: Use PART instructions to model partial occupancy of disordered atoms.

- Validation: Cross-check with PLATON’s ADDSYM to avoid over-interpretation of electron density maps .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s bioactivity?

- Methodological Answer:

- Core Modifications: Introduce substituents at the triazole C3 position (e.g., halogens, methyl groups) to assess steric/electronic effects.

- Amine Chain Variation: Replace propylamine with cyclopropylamine or benzylamine to probe flexibility requirements.

- In Silico Screening: Docking (AutoDock Vina) against target proteins (e.g., kinases) to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.